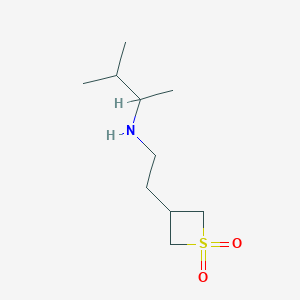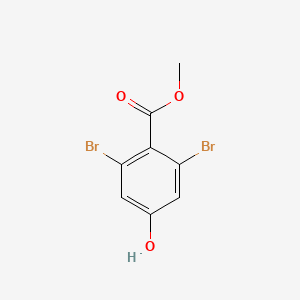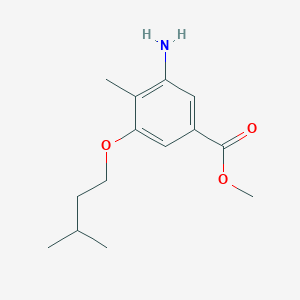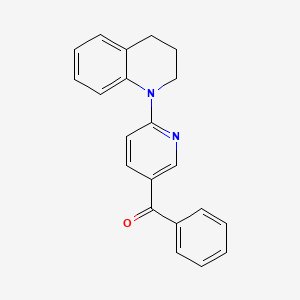
3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide is a novel compound that has garnered interest in various fields of scientific research This compound is characterized by its unique thietane ring structure, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide typically involves the reaction of thietane derivatives with appropriate amines. One common method involves the reaction of thietane-1,1-dioxide with 3-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-((3-Methylbutan-2-yl)amino)ethyl)thietane1,1-dioxide: Unique due to its specific thietane ring structure and side chains.
Thietane derivatives: Compounds with similar thietane ring structures but different side chains.
Aminoethyl derivatives: Compounds with similar aminoethyl side chains but different ring structures.
Propiedades
Fórmula molecular |
C10H21NO2S |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)9(3)11-5-4-10-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
Clave InChI |
QLLSDZDPGYRGKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NCCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)

![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)


![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)



